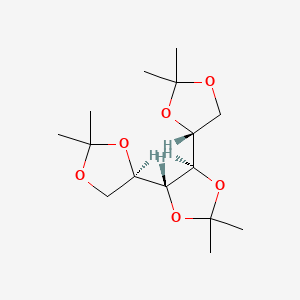
Chinolin-5-carbonsäure
Übersicht
Beschreibung
Quinoline-5-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a weak tertiary base and can form a salt with acids .
Synthesis Analysis
Quinoline derivatives such as 6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid and 2-(4-chlorophenyl)-6-hydroxy quinoline-4-carboxylic acids were synthesized by the reaction of aldehyde and pyruvic acid . Quinoline itself is easily reduced by tin and hydrochloric acid to 1, 2, 3, 4- tetrahydroquinoline .Chemical Reactions Analysis
Quinoline compounds have shown excellent results through different mechanisms of action such as growth inhibitors by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation .Physical And Chemical Properties Analysis
Quinoline-5-carboxylic acid has a molecular weight of 173.17 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Chinolin-5-carbonsäure ist ein wichtiger Rohstoff und Zwischenprodukt, der in der organischen Synthese verwendet wird . Sie spielt eine wichtige Rolle bei der Konstruktion komplexer organischer Moleküle und trägt zur Entwicklung neuer Synthesemethoden bei.
Pharmazeutika
This compound wird in der pharmazeutischen Industrie umfangreich eingesetzt . Sie dient als wichtiger Baustein bei der Synthese einer breiten Palette biologisch aktiver Verbindungen. Beispielsweise wird sie bei der Produktion von Medikamenten mit Antikrebs , entzündungshemmenden und antimikrobiellen Eigenschaften verwendet.
Agrochemikalien
In der Agrochemie-Industrie wird this compound als Zwischenprodukt bei der Synthese verschiedener Agrochemikalien verwendet . Dazu gehören Pestizide, Herbizide und Fungizide, die zum Schutz von Nutzpflanzen und zur Steigerung der landwirtschaftlichen Produktivität beitragen.
Farbstoffbereiche
This compound findet auch Anwendung in der Farbstoffindustrie . Sie wird bei der Herstellung verschiedener Farbstoffe und Pigmente verwendet, die zu den lebendigen Farben beitragen, die wir in Textilien, Farben und Druckfarben sehen.
Medizinische Chemie
This compound spielt eine wichtige Rolle in der medizinischen Chemie . Es ist ein wichtiges Gerüst für Leitstrukturen in der Wirkstoffforschung und trägt zur Entwicklung neuer Therapeutika bei. Seine Derivate haben ein breites Spektrum an Bio-Reaktionen gezeigt, darunter Anti-COVID-19 , Anti-Mykobakterien und Anti-Plasmodien Aktivitäten.
Metall-organische Gerüste (MOFs)
This compound kann zur Synthese eines thermisch stabilen mikroporösen metallorganischen Gerüsts (MOF Ni-Qc-5) verwendet werden . Dieses MOF kann die Trennung von CH4 gegenüber N2 verbessern, was potenzielle Anwendungen in der Gasspeicherung, -trennung und -katalyse bietet.
Wirkmechanismus
Target of Action
Quinoline-5-carboxylic acid, like other quinoline derivatives, has been found to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, leading to a range of biological effects
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities . More research is needed to identify the specific pathways affected by Quinoline-5-carboxylic acid.
Result of Action
Quinoline derivatives are known to have a range of effects at the molecular and cellular levels, contributing to their diverse biological activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Safety and Hazards
Zukünftige Richtungen
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Eigenschaften
IUPAC Name |
quinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYMXZBXQCGRGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283135 | |
| Record name | Quinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7250-53-5 | |
| Record name | 5-Quinolinecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[2.4]heptan-4-ol](/img/structure/B1296763.png)









